molecular formula C20H20N4OS B2734941 N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide CAS No. 1797721-95-9

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide

Cat. No.: B2734941
CAS No.: 1797721-95-9
M. Wt: 364.47
InChI Key: AZBCDBFFMNGPQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide is a complex organic compound that features a thiazole ring, a pyridine moiety, and a cyclopentanecarboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 2-aminopyridine with α-haloketones to form the thiazole ring. This intermediate is then coupled with a substituted phenyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to produce larger quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The pyridine and phenyl groups can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The thiazole and pyridine moieties can bind to active sites of enzymes or receptors, modulating their activity. This compound may inhibit enzyme activity by blocking the substrate binding site or altering the enzyme’s conformation. The exact pathways involved depend on the specific biological target being studied .

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share the thiazole ring structure.

    Pyridine derivatives: Compounds such as 2-aminopyridine and 4-methylpyridine have similar pyridine moieties.

Uniqueness

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide is unique due to the combination of its structural features, which confer specific biological activities. The presence of both thiazole and pyridine rings, along with the cyclopentanecarboxamide group, allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS/c25-19(15-4-1-2-5-15)22-16-9-7-14(8-10-16)18-13-26-20(24-18)23-17-6-3-11-21-12-17/h3,6-13,15H,1-2,4-5H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBCDBFFMNGPQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.